molecular formula C3H2F3N B1590400 3,3,3-Trifluoropropionitrile CAS No. 20530-38-5

3,3,3-Trifluoropropionitrile

Cat. No. B1590400
CAS RN: 20530-38-5
M. Wt: 109.05 g/mol
InChI Key: WDGHUZCUXKJUJQ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionitrile , also known as 2,2,2-Trifluoroethyl cyanide , is a heterocyclic organic compound. Its molecular formula is C₃H₂F₃N , and it has a molecular weight of 109.05 g/mol . The compound appears as a clear liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoropropionitrile consists of a trifluoromethyl group (CF₃) attached to a propionitrile moiety. The compound’s canonical SMILES representation is C(C#N)C(F)(F)F .


Physical And Chemical Properties Analysis

  • Density : The compound has a density of 1.27 g/cm³ .
  • Physical Form : It exists as a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

3,3,3-Trifluoropropionitrile: plays a significant role in organic synthesis. It is used as a reagent to generate fluorine-containing compounds due to its ability to introduce trifluoromethyl groups into organic molecules . This property is particularly valuable in the synthesis of complex natural products, where the [3,3]-sigmatropic rearrangement is a key step. The rearrangement allows for the stereoselective construction of carbon-carbon or carbon-heteroatom bonds, contributing to the rapid complexity generation in natural product total synthesis .

Pharmaceutical Development

In the pharmaceutical industry, 3,3,3-Trifluoropropionitrile is utilized for the development of new drugs. Its incorporation into molecules can significantly alter the biological activity, stability, and membrane permeability of potential therapeutics. The trifluoromethyl group is a common motif in pharmaceuticals, and this compound provides a straightforward route to such structures.

Materials Science

The applications of 3,3,3-Trifluoropropionitrile extend to materials science, where it is used to synthesize fluorinated polymers and other advanced materials. These materials often exhibit unique properties such as resistance to solvents, oils, and biological degradation, making them suitable for specialized applications.

Laboratory Chemicals

As a laboratory chemical, 3,3,3-Trifluoropropionitrile is a staple in research and development labs. It is used in various chemical reactions and processes due to its reactivity and the unique properties imparted by the trifluoromethyl group. Its use ranges from routine synthesis to complex reaction mechanisms .

Genomics

While not directly used in genomics, compounds like 3,3,3-Trifluoropropionitrile can be involved in the synthesis of reagents and probes used in genomic research. These compounds can be part of the toolkit that enables scientists to manipulate and analyze genetic material, contributing to advancements in genomics-based computational bio-simulation platforms .

Proteomics

In proteomics, 3,3,3-Trifluoropropionitrile may not have a direct application, but its derivatives could be used in the structural determination of proteins. Structural proteomics relies on a variety of chemical reagents to isolate, purify, and crystallize proteins for study, and fluorinated compounds can play a role in these processes .

Cell Biology

In cell biology, fluorescent probes derived from compounds like 3,3,3-Trifluoropropionitrile can be used to tag proteins or other biomolecules. This allows for the visualization and tracking of these molecules within the cellular environment, providing insights into cellular processes and protein function .

Safety and Hazards

  • Precautionary Statements : Handling precautions include avoiding inhalation of vapors (P260), ensuring proper ventilation (P271), and using appropriate protective gear (P280) .

properties

IUPAC Name

3,3,3-trifluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGHUZCUXKJUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507413
Record name 3,3,3-Trifluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropionitrile

CAS RN

20530-38-5
Record name 3,3,3-Trifluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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